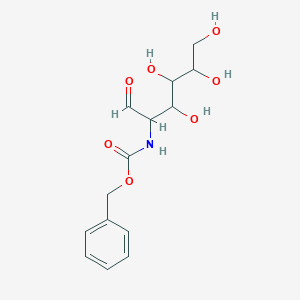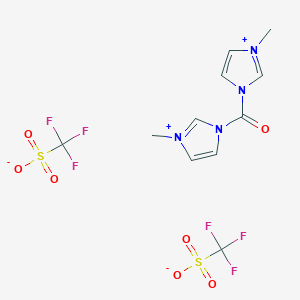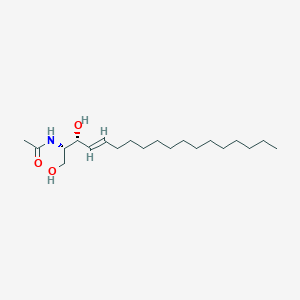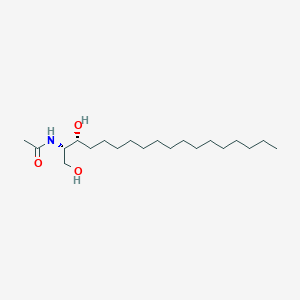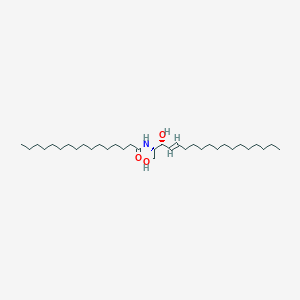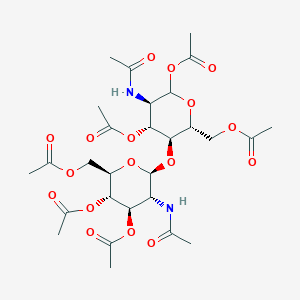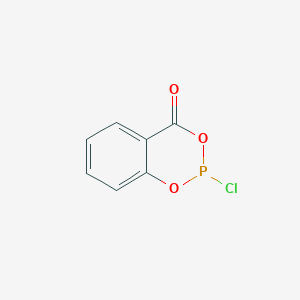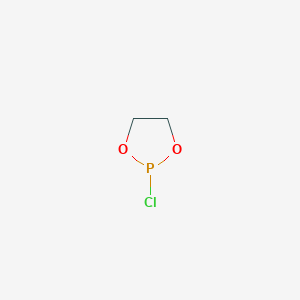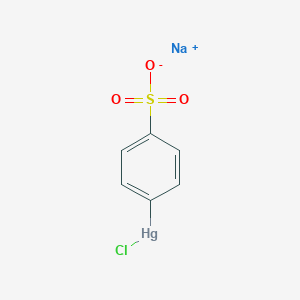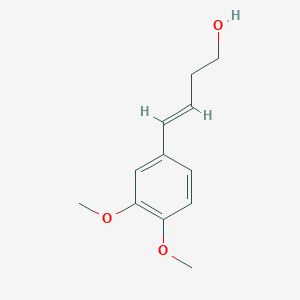
4-(3,4-Dimethoxyphenyl)-3-buten-1-ol
Vue d'ensemble
Description
"4-(3,4-Dimethoxyphenyl)-3-buten-1-ol" is an organic compound that has been explored in several studies for its synthesis, chemical, and physical properties. The interest in such compounds often stems from their potential applications in materials science, organic synthesis, and as intermediates in the production of more complex molecules.
Synthesis Analysis
The synthesis of compounds related to "4-(3,4-Dimethoxyphenyl)-3-buten-1-ol" involves various strategies, including asymmetric synthesis and the use of chiral auxiliary-bearing isocyanides as synthons. For example, a study by Tang and Verkade (1996) describes the synthesis of optically active compounds with high fluorescence quantum yields, highlighting the intricate methods used to construct molecules with similar structures (Tang & Verkade, 1996).
Molecular Structure Analysis
The molecular structure of compounds in this category has been elucidated using various analytical techniques, including X-ray crystallography. The structural analysis reveals insights into the arrangement of atoms, molecular geometry, and the presence of functional groups that dictate the chemical behavior of these molecules.
Chemical Reactions and Properties
Compounds like "4-(3,4-Dimethoxyphenyl)-3-buten-1-ol" undergo various chemical reactions, including aldol condensation, as demonstrated in the synthesis of 4-(3,4-dimethoxyphenyl)-3-buten-2-on from veratraldehyde and acetone under basic conditions (Pranowo, Suputa, & Wahyuningsih, 2010). Such reactions are fundamental in expanding the utility of these compounds in organic synthesis.
Applications De Recherche Scientifique
1. Synthesis of Pyrazoline Derivatives
- Application Summary: The compound (E)-1-(4-Ethoxycarbonylphenyl)-5-(3,4-dimethoxyphenyl)-3-(3,4-dimethoxystyryl)-2-pyrazoline, which shares a similar structure with the compound , was synthesized and evaluated for its potential interaction with DNA as well as its cytotoxicity against resistant and non-resistant tumor cells .
- Methods of Application: The compound was synthesized via the cyclization reaction between the monocarbonyl curcuminoid (2 E ,6 E )-2,6-bis (3,4-dimethoxybenzylidene)acetone and ethyl hydrazinobenzoate .
- Results: Both DNA thermal denaturation and DNA viscosity measurements revealed that a significant intercalation binding takes place upon treatment of the DNA with the synthesized pyrazoline, causing an increase in melting temperature by 3.53 ± 0.11 °C and considerable DNA lengthening and viscosity increase .
2. Synthesis of Tetrahydroquinoline Derivatives
- Application Summary: A N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivative, 4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone, was synthesized from p-toluidine, benzaldehyde, and trans-methyl-isoeugenol .
- Methods of Application: The compound was synthesized in a two-step procedure from p-toluidine, benzaldehyde, and trans-methyl-isoeugenol as commercial starting reagents through a sequence of Povarov cycloaddition reaction/ N -furoylation processes .
- Results: The structure of the compound was fully characterized by IR, 1 H, 13 C-NMR, and X-ray diffraction data . Such types of derivatives are known as relevant therapeutic agents exhibiting potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties .
3. Synthesis of Diarylquinoline Derivatives
- Application Summary: A 2,4-diarylquinoline derivative, 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline, was synthesized from p-anisidine, p-chlorobenzaldehyde and methyl isoeugenol .
- Methods of Application: The compound was synthesized in a two-step procedure through a sequence of BF3·OEt2-catalyzed Povarov cycloaddition reaction/oxidative dehydrogenation aromatization processes under microwave irradiation conditions in the presence of a green oxidative I2-DMSO system .
- Results: The diarylquinoline molecule obtained is an interesting model with increased lipophilicity and thus permeability, an important descriptor for quinoline-based drug design . Such types of derivatives are known for their anticancer, antitubercular, antifungal, and antiviral activities .
4. Sunscreen Agent
Safety And Hazards
The safety and hazards associated with “4-(3,4-Dimethoxyphenyl)-3-buten-1-ol” are not detailed in the available literature1617. However, similar compounds often require precautions such as avoiding contact with skin and eyes, not breathing dust, and not ingesting16.
Orientations Futures
The future directions for research on “4-(3,4-Dimethoxyphenyl)-3-buten-1-ol” are not explicitly detailed in the available literature1819. However, similar compounds are often the subject of ongoing research into their potential uses in various fields, such as medicine and industry18.
Propriétés
IUPAC Name |
(E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-14-11-7-6-10(5-3-4-8-13)9-12(11)15-2/h3,5-7,9,13H,4,8H2,1-2H3/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXARZMWFOEQTO-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CCCO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/CCO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethoxyphenyl)-3-buten-1-ol | |
CAS RN |
69768-97-4 | |
| Record name | 4-(3',4'-Dimethoxyphenyl)but-3-en-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069768974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



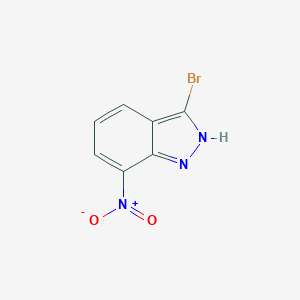
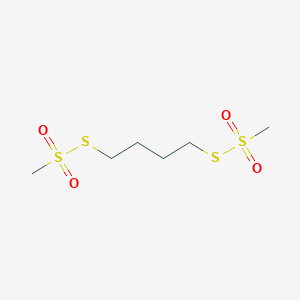
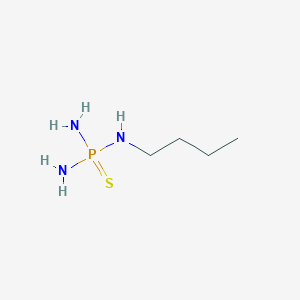

![Bicyclo[2.2.1]heptane-1-methanesulfonicacid, 7,7-dimethyl-2,3-dioxo-, (1S,4S)-](/img/structure/B43499.png)
